1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and a methylpyrimidinyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group onto a pyrimidine ring. This can be achieved through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the dimethylamino-pyrimidine intermediate using a suitable coupling reagent, such as a carbodiimide, to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques to enhance reaction efficiency and safety.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amine and isocyanate fragments.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(pyrimidin-4-yl)methyl)urea: This compound lacks the dimethylamino group, which may affect its reactivity and biological activity.
1-(3-Chlorophenyl)-3-((2-(methylamino)-6-methylpyrimidin-4-yl)methyl)urea: The presence of a methylamino group instead of a dimethylamino group can lead to differences in chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-7-13(19-14(18-10)21(2)3)9-17-15(22)20-12-6-4-5-11(16)8-12/h4-8H,9H2,1-3H3,(H2,17,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJRFUMGVMNRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.